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Introduction
Secologanin is a pivotal monoterpenoid indole alkaloid (MIA) precursor for the synthesis of

numerous valuable pharmaceuticals, including the anticancer agents vinblastine and

vincristine, and the anti-addictive compound ibogaine. The natural production of secologanin in

plants is often low and subject to environmental variability. Metabolic engineering of microbial

hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable

alternative for the production of secologanin and its derivatives.[1] This document provides

detailed application notes and protocols for the metabolic engineering of the secologanin

pathway in yeast, aimed at researchers, scientists, and drug development professionals.

Metabolic Engineering Strategies
The successful production of secologanin in yeast requires a multi-faceted metabolic

engineering approach, focusing on the heterologous expression of the plant-based biosynthetic

pathway and the optimization of the host's metabolism to support high-yield production.

Heterologous Expression of the Secologanin Pathway
The biosynthetic pathway to secologanin from the central metabolite geranyl pyrophosphate

(GPP) involves a series of enzymatic steps catalyzed by plant-derived enzymes. The
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heterologous expression of these enzymes in S. cerevisiae is the foundational step in

engineering a secologanin-producing yeast strain.

The key enzymes in the secologanin biosynthetic pathway that need to be expressed in yeast

are:

Geraniol Synthase (GES): Converts GPP to geraniol.

Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-

hydroxygeraniol.

8-hydroxygeraniol oxidoreductase (GOR): Oxidizes 8-hydroxygeraniol.

Iridoid Synthase (ISY): Catalyzes the cyclization of the monoterpene backbone.

Iridoid Oxidase (IO): Another cytochrome P450 enzyme involved in the pathway.

7-deoxyloganetic acid glucosyltransferase (7DLGT): Glycosylates 7-deoxyloganetic acid.

7-deoxyloganic acid hydroxylase (7DLH): A cytochrome P450 enzyme that hydroxylates 7-

deoxyloganic acid.

Loganic acid O-methyltransferase (LAMT): Methylates loganic acid to produce loganin.

Secologanin Synthase (SLS): The final cytochrome P450 enzyme that converts loganin to

secologanin.[2][3][4]
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Enhancing Precursor Supply: Engineering the
Mevalonate (MVA) Pathway
The native mevalonate (MVA) pathway in yeast produces the universal isoprenoid precursors,

isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are

condensed to form GPP. To enhance the flux towards secologanin, it is crucial to engineer the

MVA pathway to increase the precursor pool.

Key strategies for engineering the MVA pathway include:

Overexpression of key MVA pathway genes: Upregulating the expression of genes such as

tHMG1 (a truncated version of HMG-CoA reductase, the rate-limiting enzyme), ERG20

(farnesyl pyrophosphate synthase), and IDI1 (isopentenyl diphosphate isomerase) can

significantly increase the production of GPP.[5][6][7]

Downregulation of competing pathways: The primary competing pathway for GPP and its

downstream product farnesyl pyrophosphate (FPP) is sterol biosynthesis. Downregulating

the expression of ERG9, which encodes squalene synthase, can redirect the metabolic flux

from sterol production towards terpenoid synthesis.[5]

Increasing Acetyl-CoA and NADPH Supply: The MVA pathway consumes acetyl-CoA and

NADPH. Engineering the central carbon metabolism to increase the cytosolic pools of these

precursors can further boost terpenoid production.[6]

Engineered Mevalonate (MVA) Pathway
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Quantitative Data Presentation
The production of secologanin and its intermediates in engineered yeast has been reported in

several studies. The following tables summarize the quantitative data on the titer, yield, and
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productivity of these compounds in different engineered S. cerevisiae strains. It is important to

note that most studies focus on the production of strictosidine, the downstream product of

secologanin, and report the accumulation of secologanin pathway intermediates.

Table 1: Production of Secologanin Pathway Intermediates in Engineered S. cerevisiae

Strain
Key Genetic
Modificatio
ns

Precursor
Fed

Intermediat
e

Titer (mg/L) Reference

yJM010

Expression of

IO, 7DLH,

LAMT, CPR,

CYB5

Nepetalactol

7-

deoxyloganic

acid

63.0 ± 4.5 [8]

Loganic acid 7.7 ± 1.0 [8]

Loganin 5.8 ± 0.4 [8]

Strain 4

Expression of

full pathway,

4xG8H

Glucose Loganin 0.8 [2]

Table 2: Production of Strictosidine (Downstream of Secologanin) in Engineered S. cerevisiae

Strain
Key Genetic
Modificatio
ns

Precursor
Fed

Product Titer (mg/L) Reference

Strain 4 +

G8H plasmid

Expression of

full pathway,

additional

G8H

Glucose Strictosidine 0.5 [2]

yJM025 +

pJM057

Optimized

P450

expression

Nepetalactol,

Tryptamine
Strictosidine 55.8 ± 0.1 [8]
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Experimental Protocols
This section provides detailed protocols for the key experiments involved in the metabolic

engineering of the secologanin pathway in yeast.

Protocol 1: Construction of Expression Plasmids by
Homologous Recombination in Yeast
This protocol describes the assembly of a multi-gene expression plasmid for the secologanin

pathway using in vivo homologous recombination in S. cerevisiae.

Materials:

Yeast vector (e.g., pRS series) linearized by restriction digest.

DNA fragments of the secologanin pathway genes with 40-60 bp homology arms to the

vector and adjacent fragments.

S. cerevisiae competent cells.

Lithium Acetate (LiAc) solution (0.1 M).

PEG 3350 solution (50% w/v).

Single-stranded carrier DNA (e.g., salmon sperm DNA).

Selective agar plates (e.g., SC-Ura).

Procedure:

Prepare DNA Fragments: Amplify the secologanin pathway genes (GES, G8H, etc.) by PCR

using primers that add 40-60 bp homology arms to the ends of each fragment. These arms

should overlap with the linearized vector or the adjacent gene fragment.

Yeast Transformation:

Prepare competent yeast cells using the lithium acetate method.
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In a microfuge tube, mix the linearized vector (100-200 ng) and the PCR-amplified gene

fragments (200-400 ng each).

Add 50 µL of competent yeast cells to the DNA mixture.

Add 10 µL of single-stranded carrier DNA.

Add 300 µL of 50% PEG 3350 solution and 36 µL of 1 M LiAc.

Vortex vigorously for 1 minute.

Incubate at 42°C for 40-60 minutes.

Plating and Selection:

Centrifuge the transformation mix at 3,000 x g for 3 minutes.

Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.

Plate the cell suspension on selective agar plates (e.g., SC-Ura for a URA3-marked

vector).

Incubate the plates at 30°C for 2-4 days until colonies appear.

Plasmid Rescue and Verification:

Inoculate a single colony into selective liquid medium and grow overnight.

Isolate the plasmid DNA from the yeast cells.

Transform the rescued plasmid into E. coli for amplification.

Verify the correct assembly of the plasmid by restriction digest and sequencing.
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Protocol 2: Yeast Cultivation for Secologanin Production
This protocol describes the cultivation of the engineered yeast strain for the production of

secologanin.

Materials:

Engineered S. cerevisiae strain.

YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

Synthetic complete (SC) medium with appropriate drop-out supplements for plasmid

maintenance.

Shake flasks or bioreactor.

Incubator shaker.

Procedure:

Pre-culture: Inoculate a single colony of the engineered yeast strain into 5-10 mL of selective

SC medium. Grow overnight at 30°C with shaking at 200-250 rpm.

Main Culture:

Inoculate a larger volume of production medium (e.g., 50 mL of YPD in a 250 mL flask)

with the pre-culture to an initial OD600 of 0.1.
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If using inducible promoters, add the inducing agent (e.g., galactose) at the appropriate

time (e.g., mid-log phase).

Incubate at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.

Fed-batch Fermentation (for higher titers):

For scaled-up production, use a bioreactor with controlled pH, temperature, and dissolved

oxygen.

After an initial batch phase, feed a concentrated solution of glucose and other nutrients to

maintain optimal growth and production.

Protocol 3: Extraction of Secologanin and Intermediates
from Yeast Culture
This protocol describes the extraction of secologanin and its pathway intermediates from the

yeast culture for subsequent analysis.

Materials:

Yeast culture broth.

Ethyl acetate.

Anhydrous sodium sulfate.

Centrifuge.

Rotary evaporator.

Procedure:

Cell Separation: Centrifuge the yeast culture at 4,000 x g for 10 minutes to separate the cells

from the supernatant. The supernatant can be analyzed for secreted products.

Cell Lysis (for intracellular metabolites):
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Resuspend the cell pellet in a suitable buffer.

Lyse the cells using methods such as glass bead beating, sonication, or enzymatic

digestion.

Liquid-Liquid Extraction:

Combine the supernatant and the cell lysate (or analyze them separately).

Add an equal volume of ethyl acetate and vortex vigorously for 2-3 minutes.

Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

Carefully collect the upper organic phase (ethyl acetate).

Repeat the extraction of the aqueous phase with another volume of ethyl acetate to

maximize recovery.

Drying and Concentration:

Pool the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the sodium sulfate.

Evaporate the solvent using a rotary evaporator or a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g.,

methanol or mobile phase) for HPLC or LC-MS/MS analysis.

Protocol 4: Quantification of Secologanin by HPLC-UV
This protocol provides a general method for the quantification of secologanin using High-

Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase:

A: Water with 0.1% formic acid.

B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 238 nm.

Injection Volume: 10-20 µL.

Procedure:

Standard Curve Preparation: Prepare a series of standard solutions of secologanin of known

concentrations in the mobile phase.

Sample Analysis: Inject the reconstituted yeast extracts and the standard solutions into the

HPLC system.

Quantification: Identify the secologanin peak in the chromatograms based on the retention

time of the standard. Quantify the amount of secologanin in the samples by comparing the

peak area to the standard curve.

Protocol 5: Quantification of Secologanin and
Intermediates by LC-MS/MS
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) is the preferred method.

Instrumentation and Conditions:

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or Q-TOF mass

spectrometer with an electrospray ionization (ESI) source.
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase:

A: Water with 0.1% formic acid.

B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B

over 15 minutes).

Flow Rate: 0.2-0.4 mL/min.

Ionization Mode: Positive ESI.

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion

transitions for secologanin and its intermediates need to be determined by infusing pure

standards. For secologanin, a potential transition is m/z 389 -> 227.[9]

Procedure:

Method Development: Optimize the MRM transitions and collision energies for each analyte

using pure standards.

Standard Curve and Sample Analysis: Prepare a standard curve and analyze the yeast

extracts as described in the HPLC-UV protocol.

Quantification: Quantify the analytes based on the peak areas of their specific MRM

transitions and the corresponding standard curves.

Conclusion
The metabolic engineering of Saccharomyces cerevisiae for the production of secologanin is a

complex but feasible endeavor. By combining the heterologous expression of the plant

biosynthetic pathway with the strategic engineering of the host's central metabolism, it is

possible to create robust yeast cell factories for the sustainable production of this valuable

pharmaceutical precursor. The protocols and data presented in this document provide a

comprehensive guide for researchers to embark on or advance their work in this exciting field.
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Further optimization of enzyme activities, pathway balancing, and fermentation processes will

continue to improve the titers, yields, and productivity of secologanin in yeast, paving the way

for its industrial-scale production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijpjournal.com [ijpjournal.com]

2. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC
[pmc.ncbi.nlm.nih.gov]

3. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. academic.oup.com [academic.oup.com]

6. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by
engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Metabolic Engineering of the Secologanin Pathway in
Yeast: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2409339#metabolic-engineering-of-secologanoside-
pathway-in-yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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